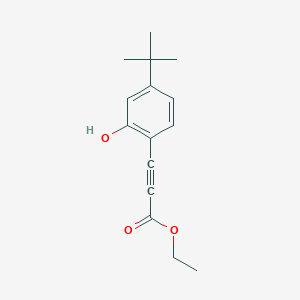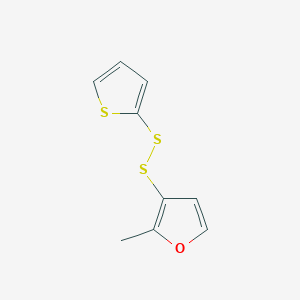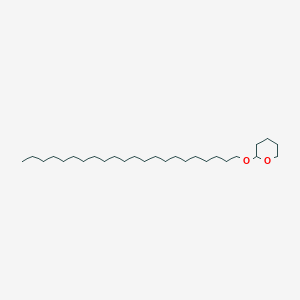![molecular formula C24H20O2 B14276690 Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate CAS No. 129073-62-7](/img/structure/B14276690.png)
Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate is an organic compound characterized by its complex aromatic structure This compound features a benzoate ester functional group, which is often associated with various chemical properties and reactivities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl benzoate, styrene, and bromobenzene.
Grignard Reaction: A Grignard reagent is prepared from bromobenzene and magnesium in anhydrous ether. This reagent is then reacted with methyl benzoate to form a phenyl-substituted benzoate intermediate.
Heck Reaction: The intermediate undergoes a Heck coupling reaction with styrene in the presence of a palladium catalyst to introduce the ethenyl groups.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate can undergo oxidation reactions, particularly at the ethenyl groups, leading to the formation of epoxides or diols.
Reduction: Reduction of the compound can target the ester group, converting it to an alcohol, or the ethenyl groups, resulting in saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products
Epoxides: and from oxidation.
Alcohols: and from reduction.
Substituted aromatic compounds: from electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate is used as a building block in organic synthesis. Its complex structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can serve as a probe to study the interactions of aromatic compounds with biological macromolecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity or reduced toxicity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its aromatic nature and reactivity.
Wirkmechanismus
The mechanism by which Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of its substituents. In biological systems, it may interact with proteins or nucleic acids through π-π stacking interactions or hydrogen bonding, affecting molecular pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-phenylbenzoate
- Methyl 4-(2-phenylethenyl)benzoate
- Methyl 4-{2-[4-(2-phenylethyl)phenyl]ethenyl}benzoate
Uniqueness
Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate is unique due to the presence of multiple ethenyl linkages and phenyl rings, which confer distinct electronic and steric properties. These features differentiate it from simpler analogs and enable a broader range of chemical reactivities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
129073-62-7 |
|---|---|
Molekularformel |
C24H20O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
methyl 4-[2-[4-(2-phenylethenyl)phenyl]ethenyl]benzoate |
InChI |
InChI=1S/C24H20O2/c1-26-24(25)23-17-15-22(16-18-23)14-13-21-11-9-20(10-12-21)8-7-19-5-3-2-4-6-19/h2-18H,1H3 |
InChI-Schlüssel |
JMYCXFIQYLXEGI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)



![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)




![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)
